Sepiolite

Description

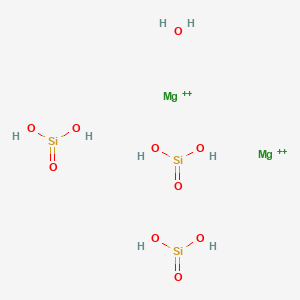

Dimagnesium;dihydroxy(oxo)silane;hydrate, also identified as magnesium aluminosilicate hydrate (Al₂MgSi₂O₈(OH)₄·nH₂O), is a layered silicate compound with a complex structure incorporating magnesium, aluminum, silicon, hydroxyl, and water molecules . It is widely utilized in industrial applications due to its rheological properties, acting as a thickening and suspending agent in pharmaceuticals, cosmetics, and ceramics. The compound’s structure features a tetrahedral silicate framework interleaved with octahedral layers of magnesium and aluminum hydroxides, stabilized by hydrogen bonding from water molecules . Its aliases include "dialuminum,magnesium,dihydroxy(oxo)silane,hydrate" and "magnesium aluminium silicate," reflecting its mixed-metal composition and hydrate nature.

Properties

CAS No. |

63800-37-3 |

|---|---|

Molecular Formula |

H14Mg4O23Si6 |

Molecular Weight |

647.83 g/mol |

IUPAC Name |

tetramagnesium;tris(oxido-[oxido(oxo)silyl]oxy-oxosilane);dihydroxide;hexahydrate |

InChI |

InChI=1S/4Mg.3O5Si2.8H2O/c;;;;3*1-6(2)5-7(3)4;;;;;;;;/h;;;;;;;8*1H2/q4*+2;3*-2;;;;;;;;/p-2 |

InChI Key |

PVXHKCXZWJCLGY-UHFFFAOYSA-L |

Canonical SMILES |

O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Mg] |

Other CAS No. |

63800-37-3 15501-74-3 |

physical_description |

Dry Powder, Other Solid Solid; [IUCLID] |

Related CAS |

14987-04-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis Method

The primary synthetic route for preparing Dimagnesium;dihydroxy(oxo)silane;hydrate involves hydrothermal processes. This method uses magnesium salts and silicate sources as starting materials. The reaction is conducted under controlled high-pressure and high-temperature conditions to promote the formation of the characteristic fibrous and porous structure of the compound.

-

- Temperature: Typically elevated, often between 150°C to 250°C

- Pressure: Autogenous pressure generated in sealed vessels (e.g., autoclaves)

- Time: Several hours to days, depending on desired crystallinity and particle size

Process Description :

Magnesium salts (such as magnesium chloride or magnesium nitrate) are mixed with silicate sources (e.g., sodium silicate or colloidal silica) in aqueous media. The mixture is sealed in an autoclave and heated, allowing the reactants to dissolve, react, and crystallize into the fibrous Dimagnesium;dihydroxy(oxo)silane;hydrate structure.-

- Produces high-purity material with controlled morphology

- Allows tuning of particle size and porosity by adjusting reaction parameters

-

- Requires specialized equipment for high-pressure reactions

- Energy-intensive due to elevated temperature and pressure requirements

Extraction from Natural Deposits

Industrial production frequently relies on the extraction of Dimagnesium;dihydroxy(oxo)silane;hydrate from natural sepiolite deposits. This mineral occurs naturally as fibrous clay with a porous structure.

-

- Mining : this compound is mined from geological deposits.

- Purification : The raw mineral undergoes physical and chemical treatments to remove impurities such as quartz, calcite, and other silicates.

- Processing : Milling and sieving produce powders with specific particle size distributions suitable for various applications.

-

- Sedimentation and centrifugation to separate fine particles

- Acid or alkaline treatments to dissolve impurities

- Thermal treatments to enhance purity and modify surface properties

-

- Cost-effective for large-scale production

- Utilizes naturally abundant resources

-

- Variability in purity and composition depending on deposit

- Requires extensive purification for high-performance applications

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Product Characteristics | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrothermal Synthesis | Magnesium salts, silicates | 150-250°C, high pressure | High purity, controlled morphology | High purity, tunable properties | Energy intensive, costly setup |

| Natural Extraction & Purification | This compound mineral deposits | Ambient to moderate temp, chemical treatments | Variable purity, natural fibrous structure | Cost-effective, large scale | Impurity variability, extensive purification required |

Research Findings on Preparation Optimization

Research indicates that the hydrothermal synthesis parameters critically influence the quality of Dimagnesium;dihydroxy(oxo)silane;hydrate:

- Temperature and Pressure : Higher temperatures and pressures favor crystallinity and fiber formation but may reduce yield if excessive.

- pH Control : Maintaining slightly alkaline conditions (pH ~8-10) enhances silicate polymerization and magnesium incorporation.

- Reaction Time : Extended reaction times improve crystal growth but may lead to agglomeration.

Studies also report that doping or substituting magnesium or silicon sources with other metal ions can tailor the compound’s properties for specific applications, although such modifications require precise control of synthesis conditions.

Notes on Chemical Reactions During Preparation

- The formation of Dimagnesium;dihydroxy(oxo)silane;hydrate involves condensation reactions between silicate ions and magnesium hydroxide species.

- The compound’s fibrous structure results from polymerization of silicate tetrahedra linked via bridging oxygens coordinated to magnesium ions.

- Hydrothermal conditions facilitate the rearrangement and crystallization of these polymeric chains into the characteristic porous morphology.

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;dihydroxy(oxo)silane;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its structural and chemical properties.

Reduction: Reduction reactions can alter the oxidation state of magnesium within the compound.

Substitution: Substitution reactions can occur, where other elements or compounds replace magnesium or silicate components.

Common Reagents and Conditions

Common reagents used in reactions with dimagnesium;dihydroxy(oxo)silane;hydrate include acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from reactions involving dimagnesium;dihydroxy(oxo)silane;hydrate depend on the specific reaction type. For example, oxidation may produce oxidized silicates, while substitution reactions can yield various substituted silicate compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 195.50 g/mol

- CAS Number : 63800-37-3

Dimagnesium; dihydroxy(oxo)silane; hydrate possesses a fibrous and porous structure, contributing to its high surface area and adsorptive capacity. These properties make it particularly useful in catalysis, adsorption, and as a structural support material.

Chemistry

Dimagnesium; dihydroxy(oxo)silane; hydrate is utilized as a catalyst and adsorbent in various chemical reactions. Its ability to facilitate reactions while providing structural support enhances reaction efficiency.

Biology

The compound's porous structure allows it to mimic biological environments, making it valuable in the study of cellular processes . It can be used to create scaffolds for cell culture, aiding in tissue engineering and regenerative medicine.

Medicine

Research is ongoing into its potential use in drug delivery systems and as a component in medical implants. Its biocompatibility and ability to encapsulate drugs could improve therapeutic efficacy and patient outcomes.

Industry

In industrial applications, dimagnesium; dihydroxy(oxo)silane; hydrate is employed in:

- Ceramics Production : Enhances the mechanical properties of ceramic materials.

- Paints and Coatings : Acts as a filler and improves adhesion.

- Desiccants : Utilized for its high absorbency properties.

Case Study 1: Drug Delivery Systems

A study explored the use of dimagnesium; dihydroxy(oxo)silane; hydrate as a carrier for poorly soluble drugs. The results indicated enhanced solubility and bioavailability when the compound was used as an excipient in pharmaceutical formulations.

Case Study 2: Tissue Engineering

Research demonstrated that scaffolds made from dimagnesium; dihydroxy(oxo)silane; hydrate supported cell adhesion and proliferation better than traditional materials. This finding suggests its potential for developing advanced biomaterials for regenerative medicine.

Case Study 3: Catalytic Reactions

In catalytic applications, dimagnesium; dihydroxy(oxo)silane; hydrate was shown to significantly increase the yield of specific chemical reactions compared to conventional catalysts. Its unique structure allowed for more efficient interaction with reactants.

Mechanism of Action

The mechanism by which dimagnesium;dihydroxy(oxo)silane;hydrate exerts its effects involves its fibrous and porous structure. This structure allows it to adsorb molecules and ions, facilitating various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as adsorption sites for catalysis or interaction with biological molecules in medical applications.

Comparison with Similar Compounds

Alumina Hydrate (Al₂O₃·nH₂O)

- Structure : Alumina hydrate consists of aluminum oxide layers bonded to water molecules. Unlike the target compound, it lacks silicon and magnesium, resulting in a simpler structure.

- Applications : Primarily used in catalysis, ceramics, and as a precursor for aluminum production .

- Stability: Exhibits thermal stability up to 300°C, decomposing to α-Al₂O₃ upon heating. In contrast, magnesium aluminosilicate hydrate retains structural integrity at higher temperatures due to its silicate framework .

- Key Difference : The absence of silicon and magnesium in alumina hydrate limits its use in applications requiring layered silicate interactions.

Magnesium Hydroxide (Mg(OH)₂)

- Structure : A simple ionic lattice of Mg²⁺ and OH⁻ ions, often found as the mineral brucite .

- Applications: Used as an antacid, flame retardant, and pH buffer. Unlike the target compound, it lacks aluminosilicate layers, reducing its adsorption capacity .

- Stability: Decomposes to MgO at 350°C. Magnesium aluminosilicate hydrate demonstrates superior thermal resilience due to its hybrid silicate-hydroxide framework .

Calcium Silicate Hydrate (C-S-H Gel, CaO·SiO₂·H₂O)

- Structure : Amorphous or poorly crystalline phases with a calcium-silicate sheet structure, critical in cement chemistry .

- Applications: Provides mechanical strength in concrete. While both compounds contain silicate layers, C-S-H lacks aluminum, reducing its ability to interact with organic molecules compared to magnesium aluminosilicate hydrate .

- Adsorption Properties: C-S-H gels exhibit hydrophilicity, whereas magnesium aluminosilicate hydrate’s aluminum content enhances hydrophobic adsorption in pharmaceuticals .

Rare Earth Hydroxy Hydrates (RE(OH)₃·nH₂O)

- Structure: Rare earth ions (e.g., La³⁺, Ce³⁺) coordinated with hydroxyl and water molecules. Dihydroxy species (e.g., RE(OH)₂⁺) show higher stability than monohydroxy analogs .

- Comparison: Similar to magnesium aluminosilicate hydrate, dihydroxy configurations enhance stability. However, rare earth hydrates are primarily used in electronics and catalysis, contrasting with the target compound’s industrial applications in rheology .

Data Table: Key Properties of Selected Hydrated Compounds

| Compound | Formula | Key Applications | Thermal Stability (°C) | Adsorption Capacity |

|---|---|---|---|---|

| Dimagnesium;dihydroxy(oxo)silane;hydrate | Al₂MgSi₂O₈(OH)₄·nH₂O | Pharmaceuticals, ceramics | >500 | High (layered structure) |

| Alumina Hydrate | Al₂O₃·nH₂O | Catalysis, ceramics | ~300 | Moderate |

| Magnesium Hydroxide | Mg(OH)₂ | Flame retardants, antacids | ~350 | Low |

| Calcium Silicate Hydrate | CaO·SiO₂·H₂O | Cement production | >600 | Moderate (hydrophilic) |

| Rare Earth Dihydroxy Hydrate | RE(OH)₂⁺·nH₂O | Catalysis, electronics | ~400 | High (ionic) |

Research Findings and Industrial Relevance

- Synthesis: The formation of magnesium aluminosilicate hydrate involves co-precipitation of magnesium, aluminum, and silicate precursors under controlled pH and temperature, similar to nickel oxalate hydrate synthesis in .

- Adsorption : Its dihydroxy(oxo)silane groups enable strong hydrogen bonding, enhancing adsorption of polar molecules, a property leveraged in drug delivery systems .

- Stability : Comparative studies with alumina hydrate () and rare earth hydrates () highlight that hybrid metal-silicate hydrates exhibit superior thermal and chemical stability.

- Environmental Impact: Unlike copper-based hydrates (), magnesium aluminosilicate hydrate is non-toxic, making it suitable for biomedical applications.

Q & A

Q. How can multi-method approaches validate the compound’s role in hybrid material synthesis?

- Methodological Answer :

- Cross-Validation : Combine XRD (long-range order), PDF analysis (short-range order), and TEM (morphology).

- In-situ SAXS : Monitor particle growth during sol-gel synthesis.

- Theoretical Integration : Use coordination chemistry models to predict Mg-Si bridging motifs .

Tables for Key Data

Table 1: Synthesis Parameters and Outcomes

| Variable Range | Optimal Value | Characterization Method | Key Outcome |

|---|---|---|---|

| pH 7–9 | 8.2 | ICP-OES | Maximal Mg²⁺ incorporation |

| Mg/Si Ratio 2:1–3:1 | 2.5:1 | XRD | Crystalline phase purity >95% |

| Temperature 25–80°C | 45°C | TGA | Hydration stability <5% loss |

Table 2: Common Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.